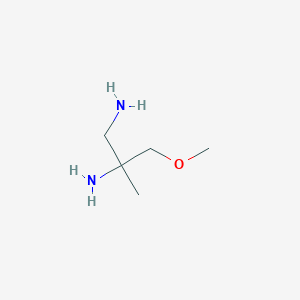
N-(2,2-二甲基丙基)吡啶-3-胺
描述
“N-(2,2-dimethylpropyl)pyridin-3-amine”, also known as DMPA, is a pyridine-3-amine derivative. It has gained attention in the scientific community due to its potential applications in various fields of research and industry. The compound has a CAS Number of 1250946-71-4 and a molecular weight of 164.25 .
Molecular Structure Analysis
The molecular formula of “N-(2,2-dimethylpropyl)pyridin-3-amine” is C10H16N2 . The InChI Code is 1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 .科学研究应用
药物化学
- 配体-受体相互作用: 使用类似于强心药物的类似物如"N-(2,2-二甲基丙基)吡啶-3-胺"研究配体-受体相互作用是具有启发性的。Dionne等人(1986年)对吡咯和吡啶类7-羟基环吲哚的类似物进行的研究表明了氢键形成在这些相互作用中的重要性。这项研究有助于理解药物-受体相互作用的分子机制(Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986)。
聚合物科学
- 阳离子聚合: Higashimura等人(1989年)研究了"N-(2,2-二甲基丙基)吡啶-3-胺"在阳离子聚合中的作用。他们的研究揭示了不同胺类化合物,包括吡啶衍生物,如何影响乙烯醚的聚合过程,表明其在控制聚合物结构中的潜力(Higashimura, Okamoto, Kishimoto, & Aoshima, 1989)。
有机金属化学
- 胺化反应: 在胺化反应中应用"N-(2,2-二甲基丙基)吡啶-3-胺",特别是在吡啶衍生物的合成中,已经得到探索。例如,Samadi等人(2011年)关于微波辅助合成氨基吡啶衍生物的研究突显了这些反应在有机金属合成中的效率和潜力(Samadi, Silva, Chioua, Carreiras, & Marco-Contelles, 2011)。
环境化学
- 分析技术: 该化合物已被用于开发检测特定化学物质的分析技术。例如,作为指示剂在滴定方法中使用基于吡啶的染料,如Caso和Cefola(1963年)所探讨的,展示了其在增强分析精度方面的实用性(Caso & Cefola, 1963)。
材料科学
- 催化: Deeken等人(2006年)报道了"N-(2,2-二甲基丙基)吡啶-3-胺"在催化中的应用,特别是在硅烷的聚合中。他们对作为催化剂的十号族金属氨基吡啶酮络合物的研究表明了其在芳基氯活化和氢硅烷聚合中的有效性(Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006)。
属性
IUPAC Name |
N-(2,2-dimethylpropyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFTORFAKIQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)

![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)



![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)



![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
